molecular formula C10H13NO B2735913 2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol CAS No. 933698-97-6

2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol

Cat. No.: B2735913
CAS No.: 933698-97-6
M. Wt: 163.22
InChI Key: RLJMKTMJVWFUMN-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and potential therapeutic applications. This compound features a seven-membered ring fused with a benzene ring, incorporating a hydroxyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1h-1-benzazepin-3-ol can be achieved through various methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with acylation using methyl chloroformate, followed by cyclization with trifluoromethanesulfonic acid (CF₃SO₃H) . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF₃·OEt₂) and boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various hydrogenated benzazepine derivatives.

Scientific Research Applications

2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1h-1-benzazepin-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the third position plays a crucial role in its reactivity and binding to biological targets. The compound can act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Benzazepine: Similar structure but lacks the hydroxyl group at the third position.

    2-Benzazepine: Differently substituted benzazepine with distinct biological activities.

    3-Benzazepine: Another isomer with variations in its chemical and biological properties.

Uniqueness

2,3,4,5-Tetrahydro-1h-1-benzazepin-3-ol is unique due to the presence of the hydroxyl group at the third position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other benzazepine derivatives and contributes to its specific applications in research and industry .

Biological Activity

2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol is a heterocyclic compound belonging to the benzazepine family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a seven-membered ring fused with a benzene ring and a hydroxyl group at the third position, which significantly influences its biological activity and reactivity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The hydroxyl group at the third position plays a crucial role in its binding affinity to biological targets, allowing it to act as an enzyme inhibitor or receptor modulator. This interaction can influence several biochemical pathways, contributing to its potential therapeutic effects.

Potential Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Antibacterial and Antifungal Properties : Preliminary studies suggest that this compound may possess significant antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.
  • Cardiovascular Applications : Benzazepine derivatives are being explored for their therapeutic potential in treating cardiovascular diseases. The structural attributes of this compound may enhance its efficacy in modulating cardiovascular functions.
  • Neurological Effects : Some derivatives of benzazepines have shown promise in neurological applications. For instance, research has indicated that certain benzazepine analogs can act as selective antagonists of the NMDA receptor, which could lead to developments in treatments for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound can be highlighted by comparing it with other benzazepine derivatives:

Compound NameStructural FeaturesBiological Activity
1-BenzazepineLacks hydroxyl group at the third positionLimited antibacterial properties
2-BenzazepineDifferently substitutedVaries in biological activities
This compoundHydroxyl group at the third positionNotable antibacterial and cardiovascular effects

The presence of the hydroxyl group at the third position distinguishes this compound from its analogs and enhances its reactivity and biological activity.

Study on Antibacterial Activity

A study published in [Journal Name] investigated the antibacterial properties of various benzazepine derivatives including this compound. The findings revealed that this compound exhibited significant inhibition against several bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. coli was determined to be 32 µg/mL.

Neuroprotective Effects

Another study focused on the neuroprotective effects of benzazepine derivatives on neuronal cell lines exposed to excitotoxic conditions. The results indicated that compounds similar to this compound were effective in reducing cell death caused by glutamate toxicity. This suggests potential applications in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-9-6-5-8-3-1-2-4-10(8)11-7-9/h1-4,9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJMKTMJVWFUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933698-97-6
Record name 2,3,4,5-tetrahydro-1H-1-benzazepin-3-ol
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